alpha-Neoendorphin

Description

Properties

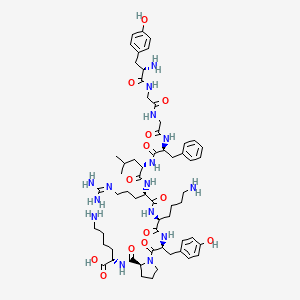

IUPAC Name |

6-amino-2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H89N15O13/c1-36(2)30-46(73-56(84)47(32-37-12-4-3-5-13-37)69-51(79)35-67-50(78)34-68-52(80)42(63)31-38-18-22-40(76)23-19-38)55(83)71-44(16-10-28-66-60(64)65)53(81)70-43(14-6-8-26-61)54(82)74-48(33-39-20-24-41(77)25-21-39)58(86)75-29-11-17-49(75)57(85)72-45(59(87)88)15-7-9-27-62/h3-5,12-13,18-25,36,42-49,76-77H,6-11,14-17,26-35,61-63H2,1-2H3,(H,67,78)(H,68,80)(H,69,79)(H,70,81)(H,71,83)(H,72,85)(H,73,84)(H,74,82)(H,87,88)(H4,64,65,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTDMJBCZSGHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H89N15O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1228.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of α-Neoendorphin from the Hypothalamus: A Technical Guide

An in-depth exploration of the pioneering discovery, isolation, and characterization of the opioid peptide α-neoendorphin, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the seminal work that led to the identification of α-neoendorphin, a key endogenous opioid peptide. Delving into the original experimental methodologies, this document offers a detailed look at the techniques that enabled its separation from complex biological matrices and its subsequent characterization. This guide is designed to serve as a valuable resource for those involved in neuropeptide research and the development of novel therapeutics targeting the opioid system.

Introduction: The Expanding World of Endogenous Opioids

The discovery of enkephalins in 1975 opened a new frontier in neurobiology, revealing the existence of the body's own morphine-like substances. This spurred a global search for other endogenous opioid peptides. In 1979, a research group led by Kenji Kangawa and Hisayuki Matsuo at the Miyazaki Medical College in Japan identified a novel opioid peptide from porcine hypothalami, which they named α-neoendorphin.[1][2][3] This peptide was found to be a potent "big" Leu-enkephalin, containing the Leu-enkephalin sequence at its N-terminus.[1][2] Subsequent research fully elucidated its structure and established its origin from a larger precursor protein, now known as proenkephalin B or prodynorphin.[4][5][6]

Alpha-neoendorphin is a decapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys.[5][6] It is part of the neoendorphin family, which also includes β-neoendorphin.[4] These peptides, along with dynorphins, are all derived from the prodynorphin precursor.[4][7] Alpha-neoendorphin exhibits a high affinity for the kappa opioid receptor, but also binds to mu and delta opioid receptors, albeit with lower affinity.[4][8] Its discovery has been pivotal in understanding the complexity of the endogenous opioid system and its role in various physiological processes, including pain modulation.

Experimental Protocols: Isolating a Novel Neuropeptide

The isolation of α-neoendorphin from the hypothalamus was a meticulous process involving multiple stages of extraction and chromatography. The following sections detail the probable methodologies employed, based on the original publications and standard biochemical practices of the era.

Tissue Extraction

The starting material for the isolation of α-neoendorphin was a large quantity of porcine hypothalami.[2] A typical extraction protocol for neuropeptides from neural tissue would involve the following steps:

-

Homogenization: Several thousand porcine hypothalami were homogenized in a cold, acidic medium (e.g., acetone (B3395972)/water/hydrochloric acid mixture) to inactivate endogenous proteases and facilitate the extraction of peptides.

-

Defatting: The homogenate was likely treated with a non-polar solvent like acetone or ether to remove lipids, which can interfere with subsequent purification steps.

-

Acid Extraction: The resulting powder was then extracted with a strong acid, such as 0.1 M hydrochloric acid, to solubilize the peptides.

-

Centrifugation: The extract was centrifuged at high speed to pellet insoluble material, yielding a crude peptide extract in the supernatant.

Chromatographic Purification

A multi-step chromatographic strategy was essential to purify α-neoendorphin from the complex mixture of hypothalamic peptides.

The initial purification step likely involved gel filtration chromatography to separate molecules based on their size.

-

Column: A Sephadex G-50 or similar gel filtration column.

-

Mobile Phase: An acidic buffer, such as 3 M acetic acid, to maintain peptide solubility and minimize non-specific interactions with the column matrix.

-

Fraction Collection: The eluate was collected in fractions, and the presence of opioid activity in each fraction was determined using a bioassay.

Fractions exhibiting opioid activity were then subjected to ion-exchange chromatography to separate peptides based on their net charge.

-

Column: A cation-exchange column, such as CM-cellulose or SP-Sephadex.

-

Mobile Phase: A buffer system with a gradually increasing salt concentration or pH (a salt or pH gradient) was used to elute bound peptides. For example, a linear gradient of ammonium (B1175870) acetate (B1210297) buffer.

-

Monitoring: The elution profile was monitored by UV absorbance at 280 nm, and fractions were again tested for opioid activity.

The final purification of α-neoendorphin to homogeneity was achieved using RP-HPLC, a high-resolution technique that separates molecules based on their hydrophobicity.[6]

-

Column: A C18 reverse-phase column (e.g., µBondapak C18).

-

Mobile Phase: A gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid - TFA).[9] The use of TFA as an ion-pairing agent is crucial for achieving sharp peaks and good resolution of peptides.[9]

-

Detection: Peptides were detected by UV absorbance at 210 nm or 280 nm.

-

Purity Assessment: The purity of the final peptide was confirmed by the presence of a single, symmetrical peak in the chromatogram.

Structural Elucidation

Once a pure sample of α-neoendorphin was obtained, its primary structure (amino acid sequence) was determined.

A small aliquot of the purified peptide was hydrolyzed in 6 M HCl at 110°C for 24 hours. The resulting free amino acids were then quantified using an amino acid analyzer to determine the amino acid composition of the peptide.

The precise sequence of amino acids was determined using the Dansyl-Edman degradation method.[10] This iterative process involves:

-

Labeling the N-terminal amino acid with dansyl chloride.

-

Cleaving the labeled amino acid with phenylisothiocyanate.

-

Identifying the cleaved, dansylated amino acid by chromatography.

-

Repeating the cycle to determine the sequence of the remaining peptide.

Quantitative Data

The isolation and characterization of α-neoendorphin yielded important quantitative data regarding its abundance and biological activity.

Table 1: Regional Distribution of α-Neoendorphin in Rat Brain

| Brain Region | α-Neoendorphin Concentration (pmol/g tissue) |

| Hypothalamus | High |

| Septum | High |

| Striatum | Moderate |

| Thalamus | Moderate |

| Hippocampus | Low |

| Cerebellum | Low |

Note: This table presents a qualitative summary based on findings of uneven distribution, with the hypothalamus and septum showing the highest levels.[11][12]

Table 2: Receptor Binding Profile of α-Neoendorphin

| Opioid Receptor Subtype | Binding Affinity (Kd or Ki) |

| Kappa (κ) | High |

| Mu (μ) | Moderate |

| Delta (δ) | Low |

Note: While α-neoendorphin has a preference for the kappa receptor, it also binds to mu and delta receptors.[8] Precise Kd/Ki values can vary depending on the experimental conditions and tissue preparation.

Signaling Pathways and Experimental Workflows

The biological effects of α-neoendorphin are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[4][5] The following diagrams illustrate the general signaling pathway and the experimental workflow for the isolation of this important neuropeptide.

Caption: Opioid receptor signaling pathway.

Caption: Experimental workflow for α-neoendorphin isolation.

Conclusion

The discovery and isolation of α-neoendorphin from the hypothalamus marked a significant milestone in our understanding of the endogenous opioid system. The application of classic biochemical techniques, from tissue extraction to high-resolution chromatography and protein sequencing, enabled the identification of this novel neuropeptide. This pioneering work not only expanded the family of known opioid peptides but also provided crucial tools for investigating the complex neurobiology of pain, addiction, and other physiological processes regulated by the opioid system. The methodologies outlined in this guide serve as a testament to the foundational experimental approaches that continue to underpin modern neuropeptide research and drug discovery.

References

- 1. Video: Opioid Receptors: Overview [jove.com]

- 2. phoenixbiotech.net [phoenixbiotech.net]

- 3. alpha-Neo-endorphin : a "big" Leu-enkephalin with potent opiate activity from porcine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complete amino acid sequence of alpha-neo-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. The cloned mu, delta and kappa receptors and their endogenous ligands: evidence for two opioid peptide recognition cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hplc.eu [hplc.eu]

- 10. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regional distribution of alpha- and gamma-type endorphins in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional distribution of dynorphin and neo-endorphin peptides in rat brain, spinal cord, and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amino Acid Sequence and Structure of Alpha-Neoendorphin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and relevant experimental methodologies pertaining to alpha-neoendorphin. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Amino Acid Sequence and Physicochemical Properties

Alpha-neoendorphin is a decapeptide, an endogenous opioid peptide derived from the precursor protein prodynorphin.[1][2][3][4] Its primary structure, the linear sequence of amino acids, is fundamental to its biological activity.

The complete amino acid sequence of alpha-neoendorphin is: Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys [1][3]

This sequence was determined through a combination of Edman degradation and other analytical techniques.

| Property | Value |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys |

| Molecular Formula | C60H89N15O13 |

| Molecular Weight | 1228.46 g/mol |

| Precursor Protein | Prodynorphin (also known as Proenkephalin B) |

Three-Dimensional Structure

As of the latest available data, a definitive, experimentally determined three-dimensional structure of alpha-neoendorphin has not been deposited in the Protein Data Bank (PDB). This suggests that obtaining a high-resolution crystal structure through X-ray crystallography or a detailed solution structure via Nuclear Magnetic Resonance (NMR) spectroscopy has been challenging.

Several factors may contribute to this:

-

Flexibility: As a relatively short peptide, alpha-neoendorphin likely possesses significant conformational flexibility in solution, making it difficult to crystallize or to obtain a single, well-defined structure by NMR.

-

Environmental Influence: The conformation of the peptide is likely influenced by its environment, such as in aqueous solution versus when bound to its receptor.

Despite the absence of a deposited structure, researchers can utilize computational modeling and spectroscopic methods to gain insights into its potential conformations. Techniques such as circular dichroism can provide information about its secondary structure content (e.g., alpha-helix, beta-sheet, random coil) under various conditions. NMR studies on similar opioid peptides have shown that they can adopt helical structures in certain solvent environments, which may be relevant for receptor binding.

The following diagram illustrates the logical relationship between the different levels of protein structure and the methodologies used to study them, which is applicable to alpha-neoendorphin.

Experimental Protocols

Amino Acid Sequencing

The determination of the primary structure of peptides like alpha-neoendorphin historically relied on Edman degradation, and is now often supplemented or replaced by mass spectrometry.

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[2][5]

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. The PITC couples with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is then treated with a strong acid, such as trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.

-

Conversion: The thiazolinone derivative is selectively extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Mass spectrometry provides a high-throughput and sensitive method for peptide sequencing.[1][2][6][7]

-

Sample Preparation and Digestion: The protein (prodynorphin) is first isolated and purified. It is then enzymatically digested, typically with trypsin, to generate smaller peptide fragments, including alpha-neoendorphin.

-

Separation: The resulting peptide mixture is separated using liquid chromatography (LC).

-

Ionization: The separated peptides are ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and introduced into the mass spectrometer.

-

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific peptide ion (precursor ion) is selected and fragmented, usually by collision-induced dissociation (CID). This produces a series of fragment ions.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the fragment ions are measured. The mass differences between consecutive fragment ions in a series correspond to the mass of a specific amino acid residue.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the fragmentation pattern. This can be done manually or using specialized software that matches the experimental fragmentation pattern to theoretical patterns from protein sequence databases.

The following diagram illustrates a typical experimental workflow for determining the amino acid sequence of a peptide like alpha-neoendorphin.

Signaling Pathways

Alpha-neoendorphin exerts its biological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). It has been shown to bind to kappa (κ), mu (μ), and delta (δ) opioid receptors.[2][4] The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a cellular response.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (typically of the Gi/o family for opioid receptors). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

A common signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions lead to neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are key mechanisms underlying the analgesic and other effects of opioids.

The following diagram depicts a generalized signaling pathway for opioid receptors activated by alpha-neoendorphin.

References

- 1. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 2. How to Sequence a Peptide [biognosys.com]

- 3. α-Neoendorphin - Wikipedia [en.wikipedia.org]

- 4. Neoendorphin - Wikipedia [en.wikipedia.org]

- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 7. Peptide Sequencing [ucimsf.ps.uci.edu]

An In-depth Technical Guide to the Processing of Prodynorphin into Alpha-Neoendorphin and Dynorphins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prodynorphin (PDYN) is a crucial proprotein that undergoes complex post-translational processing to yield a family of bioactive opioid peptides, including alpha-neoendorphin and various dynorphins. These peptides are key modulators of a wide range of physiological and pathological processes, including pain, mood, addiction, and neuroendocrine function. Their biological effects are primarily mediated through the activation of the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Understanding the intricate enzymatic cascade that governs prodynorphin processing is fundamental for the development of novel therapeutics targeting the dynorphin (B1627789)/KOR system. This guide provides a comprehensive overview of the core mechanisms of prodynorphin processing, detailing the enzymatic players, cleavage sites, and resultant peptides. It also outlines key experimental protocols for studying these processes and illustrates the downstream signaling pathways initiated by the processed peptides.

The Prodynorphin Processing Cascade

The conversion of the inactive prodynorphin precursor into biologically active peptides is a multi-step process that occurs primarily within the regulated secretory pathway of neurons. This process involves initial endoproteolytic cleavage by proprotein convertases followed by exoproteolytic trimming by carboxypeptidases.

Key Enzymes in Prodynorphin Processing

The primary enzymes responsible for the endoproteolytic cleavage of prodynorphin are the proprotein convertases (PCs), specifically PC1/3 (also known as PC3) and PC2. These calcium-dependent serine proteases recognize and cleave at specific single or paired basic amino acid residues (Lysine, Arginine).[1][2] Following the action of PCs, Carboxypeptidase E (CPE) removes the C-terminal basic residues from the peptide intermediates to generate the final, mature peptides.[3][4]

Cleavage Sites and Generated Peptides

Prodynorphin contains several potential cleavage sites, and the differential action of PC1/3 and PC2 at these sites leads to the generation of a variety of bioactive peptides. PC2 is considered the principal enzyme for producing dynorphin A (1-17), dynorphin B (1-13), and alpha-neoendorphin from prodynorphin.[5] PC1/3, on the other hand, may be involved in initial, more limited cleavages, resulting in larger intermediate forms.[5] The consensus cleavage motifs for these enzymes are crucial for determining the processing outcome.[1][6]

| Precursor Protein | Enzyme | Cleavage Site Motif | Generated Peptides |

| Prodynorphin | Proprotein Convertase 2 (PC2) | Paired basic residues (e.g., Arg-Arg, Lys-Arg) and some single basic residues.[5] | α-neoendorphin, β-neoendorphin, Dynorphin A (1-17), Dynorphin B (1-13)[5][7] |

| Prodynorphin | Proprotein Convertase 1/3 (PC1/3) | Paired and single basic residues.[5] | Larger intermediate fragments, further processed by PC2.[5] |

| Peptide Intermediates | Carboxypeptidase E (CPE) | C-terminal basic residues (Lys, Arg).[4] | Mature, fully active peptides. |

Experimental Protocols

The study of prodynorphin processing requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Cleavage Assay

This assay is used to determine the efficiency and specificity of proprotein convertases in cleaving prodynorphin or synthetic peptide substrates.

Materials:

-

Recombinant PC1/3 or PC2

-

Prodynorphin substrate (recombinant protein or synthetic peptide encompassing a cleavage site)

-

Cleavage buffer (e.g., 100 mM HEPES, pH 7.5, 500 mM KCl, 10 mM MgCl2, 5 mM DTT)[8]

-

Stop solution (e.g., containing a protease inhibitor like EDTA)

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (e.g., ESI-MS)

Protocol:

-

Prepare a reaction mixture containing the cleavage buffer, prodynorphin substrate, and the proprotein convertase.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction products by injecting the mixture into an HPLC system.

-

Separate the cleavage products from the uncleaved substrate using a suitable gradient.

-

Identify and quantify the cleavage products by mass spectrometry.[9]

Quantitative Analysis by Mass Spectrometry

Mass spectrometry-based peptidomics is a powerful tool for identifying and quantifying the various prodynorphin-derived peptides in biological samples.[10][11]

Materials:

-

Tissue or cell samples

-

Extraction buffer (e.g., acidified acetone)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Stable isotope-labeled internal standards for absolute quantification

Protocol:

-

Homogenize the tissue or cells in the extraction buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Enrich for peptides using SPE cartridges.

-

Elute the peptides and dry them under vacuum.

-

Reconstitute the peptide extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the peptides by reverse-phase chromatography.

-

Identify and quantify the peptides based on their mass-to-charge ratio and fragmentation patterns. For relative quantification, compare peak intensities across different samples. For absolute quantification, use stable isotope-labeled internal standards.[12]

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying specific neuropeptides.[13][14][15]

Materials:

-

Specific antibody against the dynorphin peptide of interest

-

Radiolabeled peptide (e.g., 125I-labeled dynorphin)

-

Standard peptide (unlabeled)

-

Sample (e.g., tissue extract, plasma)

-

Precipitating agent (e.g., second antibody, polyethylene (B3416737) glycol)

-

Gamma counter

Protocol:

-

Prepare a standard curve by incubating known concentrations of the standard peptide with a fixed amount of the specific antibody and radiolabeled peptide.

-

Incubate the unknown samples with the same fixed amounts of antibody and radiolabeled peptide.

-

After incubation, separate the antibody-bound peptide from the free peptide using a precipitating agent.

-

Centrifuge to pellet the antibody-bound fraction.

-

Measure the radioactivity in the pellet using a gamma counter.

-

Determine the concentration of the peptide in the samples by comparing the results to the standard curve.[13]

GPCR Signaling Assays

These assays are used to measure the functional activity of dynorphin peptides at the kappa opioid receptor.

cAMP Assay: [16]

-

Culture cells expressing the kappa opioid receptor (e.g., CHO or HEK293 cells).

-

Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Add varying concentrations of the dynorphin peptide to the cells.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit or other detection methods.

-

A decrease in cAMP levels indicates activation of the Gi/o-coupled kappa opioid receptor.

Bioluminescence Resonance Energy Transfer (BRET) Assay: [17]

-

Co-express a KOR fused to a Renilla luciferase (Rluc) and a G-protein subunit or β-arrestin fused to a yellow fluorescent protein (YFP) in cells.

-

Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Stimulate the cells with the dynorphin peptide.

-

Measure the light emission at the wavelengths corresponding to Rluc and YFP.

-

An increase in the YFP/Rluc ratio indicates that the two fusion proteins are in close proximity, signifying receptor activation and interaction with the signaling partner.

Signaling Pathways

Alpha-neoendorphin and the dynorphins exert their biological effects by binding to and activating the kappa opioid receptor (KOR), a Gi/o-coupled GPCR.[18][19] KOR activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression.

G-Protein-Dependent Signaling

Upon agonist binding, KOR undergoes a conformational change that facilitates the activation of the heterotrimeric Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20] The dissociated Gβγ subunit can directly modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[19] This leads to a reduction in neurotransmitter release and hyperpolarization of the neuronal membrane, respectively, resulting in an overall inhibitory effect on neuronal activity.

β-Arrestin-Dependent Signaling

In addition to G-protein-mediated signaling, KOR activation can also trigger β-arrestin-dependent pathways.[18] Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of KOR. This recruitment can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38, and JNK).[20] These pathways are implicated in the longer-term effects of dynorphin signaling, including changes in gene expression and cellular plasticity.

Visualizations

Prodynorphin Processing Workflow

References

- 1. Cutting back on pro-protein convertases: the latest approaches to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Proprotein Convertases and the Complement System [frontiersin.org]

- 3. Developmental changes in opioid peptides and their receptors in Cpe(fat)/Cpe(fat) mice lacking peptide processing enzyme carboxypeptidase E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Processing of prodynorphin-derived peptides in striatal extracts. Identification by electrospray ionization mass spectrometry linked to size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The role of prohormone convertase-2 in hypothalamic neuropeptide processing: a quantitative neuropeptidomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phoenixbiotech.net [phoenixbiotech.net]

- 14. Measurement of opioid peptides with combinations of reversed phase high performance liquid chromatography, radioimmunoassay, radioreceptorassay, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide radioimmunoassays in clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 19. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Opioid Peptide α-Neoendorphin: A Technical Guide to its Core Function

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Alpha-neoendorphin (α-NE) is an endogenous opioid peptide derived from the precursor protein prodynorphin. As a key component of the dynorphin (B1627789) family, it plays a significant role in neuromodulation, particularly in the regulation of pain, mood, and reward pathways. This technical guide provides a comprehensive overview of the core functions of α-neoendorphin, with a focus on its molecular characteristics, biosynthesis, receptor pharmacology, and downstream signaling cascades. Detailed experimental protocols for key assays used in its characterization are provided, along with quantitative data and visual representations of its primary mechanisms of action to support further research and drug development efforts.

Introduction

The endogenous opioid system is a complex network of neuropeptides and receptors that is critical for regulating a wide array of physiological and psychological processes. Among the principal families of endogenous opioid peptides—enkephalins, endorphins, and dynorphins—the dynorphin family is unique for its primary interaction with the kappa opioid receptor (KOR). Alpha-neoendorphin is a decapeptide that, along with beta-neoendorphin (B1582869) and dynorphins A and B, is proteolytically processed from the prodynorphin (PDYN) precursor.[1][2] While dynorphins are generally associated with aversive states like dysphoria and stress, their role in pain modulation makes the KOR system a compelling target for novel analgesic therapies that may lack the addictive potential of traditional mu-opioid receptor (MOR) agonists.[3] This guide will delve into the fundamental molecular and functional properties of α-neoendorphin.

Molecular Profile and Biosynthesis

Alpha-neoendorphin is a decapeptide with the amino acid sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys .[4] Like all opioid peptides, it contains the N-terminal "opioid motif" Tyr-Gly-Gly-Phe, which is essential for its interaction with opioid receptors.

The biosynthesis of α-neoendorphin is a multi-step process that begins with the transcription and translation of the PDYN gene to produce the precursor protein, prodynorphin.[5] Inside the dense-core vesicles of neurons, prodynorphin undergoes sequential proteolytic cleavage by proprotein convertases (PCs), primarily PC2 and potentially PC1/3, at paired basic amino acid residues.[6][7][8] PC2 has been shown to cleave prodynorphin to yield α-neoendorphin directly.[6] This process is often enhanced by the activity of carboxypeptidases which trim the C-terminal basic residues from the peptide intermediates.[6]

Receptor Pharmacology and Quantitative Data

Alpha-neoendorphin binds to mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, but exhibits a clear preference for the KOR.[4] This interaction profile defines its primary physiological effects. While comprehensive data from a single study is ideal for direct comparison, the following tables summarize available binding affinity and functional potency data from the literature.

Table 1: Binding Affinity of α-Neoendorphin at Opioid Receptors

| Ligand | Receptor Subtype | Kd (nM) | Assay System | Reference |

| [3H]α-Neoendorphin | Kappa (KOR) | 0.20 | Rat Brain Membranes | [9] |

| [3H]α-Neoendorphin | Epsilon (?) | 3.75 | Rat Brain Membranes | [9] |

Note: The binding analysis in the cited study was biphasic, suggesting two distinct binding sites or receptor states. The higher affinity site was characterized as kappa-like, while the lower affinity site was tentatively described as epsilon.

Table 2: Functional Potency (EC50) of α-Neoendorphin

| Ligand | Receptor Subtype | Gα Subunit | EC50 (nM) | Assay System | Reference |

| α-Neoendorphin | Kappa (KOR) | Gαz | More Potent | BRET Assay | [10] |

| α-Neoendorphin | Kappa (KOR) | Other Gα | Less Potent | BRET Assay | [10] |

Note: While the study demonstrated that α-neoendorphin was significantly more potent when the KOR signaled through the Gαz subunit compared to other Gα subunits (Gαi1, Gαi2, Gαi3, GαoA, GαoB), specific EC50 values were not provided in the abstract.[10] Further research is needed to populate a comprehensive functional potency table.

Signaling Pathways

Upon binding to the KOR, a G-protein coupled receptor (GPCR), α-neoendorphin stabilizes a receptor conformation that promotes the activation of heterotrimeric Gi/o proteins.[11] This initiates a cascade of intracellular signaling events.

A. Canonical G-Protein Signaling: The primary and most well-understood pathway involves the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] The liberated Gβγ dimer can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[11][12] The combined effect of these actions is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, leading to an overall inhibitory effect on neuronal excitability.

B. Non-Canonical and Biased Signaling: Beyond the classical G-protein pathway, KOR activation can also trigger signaling through other cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, p38, and JNK.[11][13] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.[11] There is growing evidence that different dynorphin peptides may act as biased agonists, preferentially activating certain downstream pathways over others, which could lead to distinct physiological outcomes.[12] For instance, some KOR agonists induce receptor internalization and p38 MAPK activation via a β-arrestin-dependent mechanism, which has been linked to aversive effects.[11]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for fundamental assays used to characterize the pharmacology of α-neoendorphin.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of α-neoendorphin for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest (MOR, DOR, or KOR).

-

Radioligand: A selective radioligand for the target receptor (e.g., [3H]U-69,593 for KOR) at a concentration near its Kd.

-

Test Compound: Unlabeled α-neoendorphin.

-

Non-specific Control: Naloxone (B1662785) or another non-selective antagonist (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter and scintillation fluid.

-

-

Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Prepare 10-point serial dilutions of unlabeled α-neoendorphin in assay buffer.

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

50 µL test compound (α-neoendorphin dilutions) or buffer (for total binding) or 10 µM naloxone (for non-specific binding).

-

50 µL radioligand solution.

-

150 µL of diluted membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cell membranes).[10]

-

-

Incubation: Incubate the plate for 60-90 minutes at 25°C or 30°C with gentle agitation to allow binding to reach equilibrium.[10][14]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration over the glass fiber filters using the cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

-

Detection: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the bound radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the IC50 value (the concentration of α-neoendorphin that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

-

Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay

This functional assay measures the potency (EC50) of α-neoendorphin to inhibit adenylyl cyclase activity via a Gi-coupled receptor.

-

Materials:

-

Cells: CHO or HEK293 cells stably expressing the KOR.

-

Agonist: α-neoendorphin.

-

Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase and raise basal cAMP levels).

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation (optional but recommended, typical final concentration 0.1 mM).[15]

-

Assay Buffer: Serum-free cell culture medium or HBSS.

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or bioluminescence.[16]

-

-

Procedure:

-

Cell Plating: Seed cells into a 96- or 384-well plate and grow overnight to near confluence.

-

Preparation: Prepare serial dilutions of α-neoendorphin in assay buffer. Prepare a working solution of forskolin (and IBMX, if used) in assay buffer. The optimal forskolin concentration should be determined empirically (typically an EC50-EC80 concentration) to create a sufficient assay window.[5]

-

Incubation:

-

Remove growth medium from cells.

-

Add the diluted α-neoendorphin to the wells.

-

Immediately add the forskolin solution to all wells (except for basal controls).

-

Incubate for 30 minutes at 37°C.[5]

-

-

Cell Lysis & Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Add the detection reagents (e.g., HTRF reagents: anti-cAMP antibody conjugated to a donor and cAMP labeled with an acceptor).[16]

-

Incubate as required by the kit (e.g., 60 minutes at room temperature).

-

-

Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF reader). The signal will be inversely proportional to the intracellular cAMP concentration.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the α-neoendorphin concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

-

Protocol 3: In Vivo Microdialysis

This protocol allows for the measurement of extracellular α-neoendorphin levels in specific brain regions of a freely-moving animal.

-

Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic Apparatus: For precise surgical implantation of the guide cannula.

-

Microdialysis Probe: With a semi-permeable membrane (molecular weight cut-off appropriate for peptides).

-

Perfusion Pump: Capable of delivering low flow rates (e.g., 0.2-2.0 µL/min).[17]

-

Fraction Collector: To collect dialysate samples over time.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical Method: Highly sensitive radioimmunoassay (RIA) or LC-MS for peptide quantification.

-

-

Procedure:

-

Surgery: Under anesthesia, surgically implant a guide cannula into the target brain region using the stereotaxic apparatus. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain of the awake, freely-moving animal.

-

Perfusion & Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.[18]

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials, often containing a stabilizing agent like acetic acid to prevent peptide degradation.[17]

-

Behavioral/Pharmacological Manipulation: Introduce experimental stimuli (e.g., administration of a drug, behavioral task) and continue collecting fractions to correlate changes in peptide release with the event.

-

Analysis: Quantify the concentration of α-neoendorphin in the collected dialysate fractions using a validated RIA or LC-MS method.

-

Data Analysis: Plot the concentration of α-neoendorphin over time to determine basal levels and stimulus-evoked release.

-

Conclusion and Future Directions

Alpha-neoendorphin is a critical endogenous peptide of the dynorphin/KOR system, primarily exerting inhibitory effects on neuronal function through Gi/o-coupled signaling pathways. Its preference for the kappa opioid receptor implicates it in the modulation of pain, stress, and reward, making it and its receptor important targets for therapeutic development. While its canonical signaling pathway via cAMP inhibition is well-established, emerging research into biased agonism and the activation of non-canonical pathways like MAPK cascades suggests a more complex and nuanced functional role.

Future research should focus on obtaining a more complete pharmacological profile of α-neoendorphin, including precise binding affinities and functional potencies across all opioid receptor subtypes and signaling readouts. Elucidating the specific conditions under which α-neoendorphin is processed and released, and how it may differentially engage downstream signaling pathways compared to other prodynorphin-derived peptides, will be crucial for understanding its unique physiological function and for the rational design of novel, safer analgesics targeting the KOR system.

References

- 1. ovid.com [ovid.com]

- 2. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The cloned mu, delta and kappa receptors and their endogenous ligands: evidence for two opioid peptide recognition cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

α-Neoendorphin: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Neoendorphin is an endogenous opioid peptide derived from the precursor protein prodynorphin. It plays a crucial role in the central nervous system, modulating pain, mood, and other physiological processes through its interaction with opioid receptors.[1] This technical guide provides an in-depth analysis of α-neoendorphin's binding affinity and selectivity for the three primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Understanding these properties is fundamental for research into its physiological functions and for the development of novel therapeutics targeting the opioid system.

Data Presentation: Receptor Binding Affinity and Functional Potency

The interaction of α-neoendorphin with opioid receptors is characterized by its binding affinity (Ki) and its functional potency (EC50 or IC50). Binding affinity reflects the strength of the interaction between the ligand and the receptor, while functional potency measures the concentration of the ligand required to elicit a half-maximal biological response.

Opioid Receptor Binding Affinities (Ki) of α-Neoendorphin

Competitive binding assays are utilized to determine the inhibition constant (Ki) of α-neoendorphin at each opioid receptor subtype. These experiments typically involve the displacement of a selective radioligand from the receptor by increasing concentrations of the unlabeled α-neoendorphin. The data consistently demonstrates that α-neoendorphin exhibits a notable preference for the kappa opioid receptor.[2]

| Ligand | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| α-Neoendorphin | κ (Kappa) | 0.20 / 3.75 | [3H]α-neoendorphin | Rat Brain Membranes | [3] |

| κ (Kappa) | 1.1 ± 0.2 | [3H]diprenorphine | CHO-KOR cells | [4] | |

| µ (Mu) | Data not consistently reported | - | - | ||

| δ (Delta) | Data not consistently reported | - | - |

Note: The biphasic nature of binding in the Houghten et al. study suggests complex binding characteristics, with the higher affinity site (0.20 nM) being predominant.

Functional Potency and Efficacy of α-Neoendorphin

Functional assays, such as GTPγS binding and cAMP inhibition assays, provide insights into the functional consequences of receptor binding. α-Neoendorphin acts as an agonist at the kappa opioid receptor, initiating downstream signaling cascades.

| Assay | Receptor | Parameter | Value | Cell Line | Reference |

| cAMP Inhibition | κ (Kappa) | Comparable to Dynorphin (B1627789) A | - | PC12 cells | [4] |

| [35S]GTPγS Binding | µ (Mu) | EC50 (nM) | 3.3 | CHO-hMOR | [5] |

| µ (Mu) | Emax (%) | 97 | CHO-hMOR | [5] | |

| δ (Delta) | EC50 (nM) | 14 | CHO-hDOR | [5] | |

| δ (Delta) | Emax (%) | 88 | CHO-hDOR | [5] | |

| κ (Kappa) | EC50 (nM) | 0.44 | CHO-hKOR | [5] | |

| κ (Kappa) | Emax (%) | 100 | CHO-hKOR | [5] |

Emax values are relative to a standard full agonist for each receptor type.

Signaling Pathways and Logical Relationships

Upon binding to the kappa opioid receptor, a G protein-coupled receptor (GPCR), α-neoendorphin induces a conformational change that facilitates the exchange of GDP for GTP on the associated Gi/o protein alpha subunit. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The selectivity of α-neoendorphin for the kappa opioid receptor over the mu and delta subtypes is a key aspect of its pharmacological profile.

Experimental Protocols

Accurate determination of binding affinity and functional potency relies on standardized and meticulously executed experimental protocols.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant opioid receptor of interest (or tissue homogenates) are prepared and stored at -80°C.[4]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of a selective radioligand (e.g., [3H]diprenorphine), and the membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., naloxone), and the membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of unlabeled α-neoendorphin, and the membrane suspension.[4]

-

-

Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[4]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from free radioligand.

-

Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the α-neoendorphin concentration.

-

The IC50 value (the concentration of α-neoendorphin that inhibits 50% of specific radioligand binding) is determined using non-linear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures G protein activation following agonist binding to a GPCR.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, the following are added:

-

Assay buffer containing GDP.

-

Varying concentrations of α-neoendorphin.

-

Membrane suspension.

-

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The plate is incubated at 30°C for 60-90 minutes.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is determined by scintillation counting.[5]

-

Data Analysis: A dose-response curve is generated by plotting the stimulated [35S]GTPγS binding against the logarithm of the α-neoendorphin concentration to determine the EC50 and Emax values.[5]

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a common downstream effector of Gi/o-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the opioid receptor of interest are cultured in appropriate media.

-

Assay Setup: Cells are plated in a 96-well plate and incubated.

-

Stimulation: Cells are pre-treated with varying concentrations of α-neoendorphin, followed by stimulation of adenylyl cyclase with forskolin.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[4]

-

Data Analysis: An inhibition curve is generated by plotting the cAMP levels against the logarithm of the α-neoendorphin concentration to determine the IC50 value.

References

- 1. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The cloned mu, delta and kappa receptors and their endogenous ligands: evidence for two opioid peptide recognition cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Neo-endorphin: receptor binding properties of the tritiated ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Alpha-Neoendorphin in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-neoendorphin (α-NE) is an endogenous opioid peptide derived from the precursor protein prodynorphin.[1] Within the central nervous system (CNS), it plays a significant role as a neuromodulator, primarily by interacting with opioid receptors. This technical guide provides a comprehensive overview of the physiological functions of α-NE, its signaling pathways, and its involvement in key CNS processes. Detailed experimental protocols for studying α-NE are also provided, along with quantitative data and visual representations of its mechanisms of action.

Molecular Profile and Receptor Interactions

Alpha-neoendorphin is a decapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys. It is one of several active peptides, including dynorphins and beta-neoendorphin, that are cleaved from prodynorphin.[1] Alpha-neoendorphin is widely distributed throughout the CNS and is often found co-localized with dynorphin.

The physiological effects of α-NE are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). While it can bind to mu (μ) and delta (δ) opioid receptors, its highest affinity is for the kappa (κ) opioid receptor.[1][2]

Quantitative Data: Receptor Binding Affinity

The binding affinity of α-NE for opioid receptors has been quantified in various studies. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.

| Ligand | Receptor Preparation | Kd (nM) | Reference |

| [³H]α-neoendorphin | Rat brain membrane | 0.20 and 3.75 (biphasic) | [2] |

Signaling Pathways of Alpha-Neoendorphin

Upon binding to the κ-opioid receptor, α-NE initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. The primary downstream effects include the inhibition of adenylyl cyclase, modulation of ion channel activity, and subsequent effects on neurotransmitter release.

G-Protein Coupling and Second Messenger Systems

The κ-opioid receptor, when activated by α-NE, couples to inhibitory Gi/o proteins. This coupling leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then mediate downstream effects. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Caption: Alpha-neoendorphin signaling pathway.

Modulation of Ion Channels

The dissociated Gβγ subunits directly modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1]

-

GIRK Channel Activation: Activation of GIRK channels by Gβγ leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability.

-

VGCC Inhibition: Inhibition of N-type and P/Q-type VGCCs by Gβγ reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal. Since Ca²⁺ influx is essential for neurotransmitter release, this inhibition leads to a decrease in the release of various neurotransmitters.

Physiological Roles in the Central Nervous System

Alpha-neoendorphin is implicated in a variety of physiological processes within the CNS, primarily through its modulation of neuronal activity and neurotransmitter release.

Pain Modulation

Endogenous opioids are well-known for their role in analgesia. Alpha-neoendorphin contributes to the modulation of pain perception, particularly at the level of the spinal cord. Spinal antinociception can be mediated in part through the release of α-NE.

Reward and Aversion

The mesolimbic dopamine (B1211576) system is a key circuit involved in reward and motivation. The effects of opioids on this system are complex and receptor-dependent. While activation of μ-opioid receptors is generally associated with rewarding effects and an increase in dopamine release in the nucleus accumbens, the activation of κ-opioid receptors by agonists like α-NE is often associated with aversive or dysphoric states and a decrease in dopamine release.

Neuroendocrine Regulation

Endogenous opioids, including α-NE, play a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. The HPA axis is a complex set of interactions among the hypothalamus, the pituitary gland, and the adrenal glands that controls reactions to stress.[4][5] Opioids can modulate the release of hormones such as corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, thereby influencing the stress response.[6]

Experimental Protocols

Radioligand Binding Assay for Alpha-Neoendorphin

This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabeled α-NE or other test compounds for the κ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human κ-opioid receptor (e.g., CHO-KOR or HEK293-KOR).

-

Radioligand: [³H]U-69,593 (a selective κ-opioid receptor agonist) or a tritiated version of a high-affinity κ-agonist.

-

Test Compound: Alpha-neoendorphin or other unlabeled ligands.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone) or a selective κ-antagonist (e.g., nor-binaltorphimine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competitive Binding: Varying concentrations of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand binding assay workflow.

In Vivo Microdialysis for Measuring Alpha-Neoendorphin Release

This protocol describes the use of in vivo microdialysis to measure the extracellular levels of α-NE in a specific brain region of a freely moving animal.

Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic Apparatus: For precise implantation of the guide cannula.

-

Microdialysis Probe: With a molecular weight cutoff appropriate for neuropeptides (e.g., 30 kDa or higher).

-

Guide Cannula: To be chronically implanted.

-

Microinfusion Pump: To perfuse the microdialysis probe.

-

Fraction Collector: Refrigerated, to collect dialysate samples.

-

Artificial Cerebrospinal Fluid (aCSF): Perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4).

-

Analytical Method: A highly sensitive immunoassay (e.g., radioimmunoassay (RIA) or ELISA) or mass spectrometry for the quantification of α-NE in the dialysate.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, ventral tegmental area). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfusion and Equilibration: Connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Sample Collection: Begin collecting dialysate samples into vials in the refrigerated fraction collector at regular intervals (e.g., every 20-30 minutes). Collect at least 3-4 baseline samples.

-

Stimulation (Optional): To study the regulation of α-NE release, a stimulus can be applied (e.g., administration of a drug, exposure to a stressor).

-

Post-Stimulation Sample Collection: Continue collecting dialysate samples at the same intervals for the desired duration after the stimulus.

-

Sample Analysis: Quantify the concentration of α-NE in the collected dialysate samples using a sensitive analytical method.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

References

- 1. Nonopiate effects of alpha-neo-endorphin on mouse behavior using multi-dimensional behavioral analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the hypothalamic-pituitary-adrenal axis in neuroendocrine responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]

- 5. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of voltage-gated calcium channel blockers on calcium channel alpha-2-delta-1 subunit protein-mediated nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Distribution of Alpha-Neoendorphin in the Rat Brain and Pituitary

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of alpha-neoendorphin (α-NEO), an endogenous opioid peptide derived from prodynorphin, within the rat central nervous system. The document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a vital resource for research and development in neuroscience and pharmacology.

Quantitative Distribution of Alpha-Neoendorphin

The concentration of α-neoendorphin varies significantly across different regions of the rat brain and pituitary, reflecting its diverse roles in neurological functions. The following tables consolidate data from radioimmunoassay (RIA) studies to provide a quantitative snapshot of its distribution.

Table 1: Distribution of Immunoreactive Alpha-Neoendorphin in Major Rat Brain Regions

| Brain Region | α-Neoendorphin Concentration (pmol/g tissue) | Reference |

| Substantia Nigra | ~100 | [1] |

| Hypothalamic Supraoptic Nucleus | ~86 | [1] |

| Preoptic Area | ~63 | [1] |

| Basal Ganglia | Medium Levels | [1] |

| Mesencephalic Reticular Formation | Medium Levels | [1] |

| Nucleus Accumbens | Medium Levels | [1] |

| Hippocampus | Medium Levels | [1] |

Table 2: Detailed Distribution of Immunoreactive Alpha-Neoendorphin in Microdissected Rat Brain Nuclei and Pituitary

| Brain/Pituitary Region | α-Neoendorphin Concentration (fmol/mg protein) | Reference |

| Substantia Nigra | 1692.1 | |

| Lateral Preoptic Nucleus | >500 | |

| Dentate Gyrus | >500 | |

| Parabrachial Nuclei | >500 | |

| Nucleus Accumbens | >500 | |

| Globus Pallidus | >500 | |

| Median Eminence | >500 | |

| Neurointermediate Lobe of Pituitary | Extremely Rich | |

| Anterior Pituitary | Present | [2] |

Experimental Protocols

The quantification and localization of α-neoendorphin in rat brain tissues are primarily achieved through radioimmunoassay (RIA), immunohistochemistry (IHC), and in situ hybridization. This section provides detailed methodologies for these key experiments.

Radioimmunoassay (RIA) for Alpha-Neoendorphin

RIA is a highly sensitive technique used to quantify the concentration of α-neoendorphin in tissue homogenates.

Tissue Preparation:

-

Rat brain regions and the pituitary are rapidly dissected and frozen.

-

Tissues are homogenized in an appropriate extraction buffer (e.g., 1 M acetic acid) and boiled to inactivate proteases.

-

The homogenate is centrifuged, and the supernatant is collected and lyophilized.

-

The lyophilized extract is reconstituted in RIA buffer for analysis.

RIA Procedure:

-

Standard Curve Preparation: A standard curve is generated using known concentrations of synthetic α-neoendorphin.

-

Antibody Incubation: A specific primary antibody against α-neoendorphin is incubated with the prepared tissue extracts and standards.

-

Radiolabeled Peptide Addition: A fixed amount of radiolabeled α-neoendorphin (e.g., ¹²⁵I-α-NEO) is added to the mixture. The radiolabeled peptide competes with the unlabeled peptide in the sample for binding to the primary antibody.

-

Precipitation: A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes.

-

Quantification: The radioactivity of the precipitate is measured using a gamma counter. The concentration of α-neoendorphin in the samples is determined by comparing the results to the standard curve.

Immunohistochemistry (IHC) for Alpha-Neoendorphin

IHC is used to visualize the anatomical localization of α-neoendorphin within brain tissue sections.

Tissue Preparation:

-

Rats are anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The brain is removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.

-

Frozen sections (e.g., 30 µm) are cut on a cryostat and mounted on slides.

IHC Staining Procedure:

-

Blocking: Sections are incubated in a blocking solution (e.g., phosphate-buffered saline with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a specific primary antibody against α-neoendorphin (the exact dilution should be optimized, but a starting point of 1:1000 is common) overnight at 4°C.[3][4]

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature.

-

Mounting and Visualization: Sections are washed, mounted with an anti-fading mounting medium, and visualized using a fluorescence microscope.

In Situ Hybridization for Prodynorphin mRNA

In situ hybridization is used to localize the cells that synthesize α-neoendorphin by detecting the messenger RNA (mRNA) of its precursor, prodynorphin.

Probe Preparation:

-

A labeled antisense oligonucleotide probe complementary to the prodynorphin mRNA is synthesized. A 100-mer oligonucleotide has been successfully used for this purpose.[5]

-

The probe is labeled with a radioactive isotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).

Hybridization Procedure:

-

Tissue Preparation: Fresh frozen brain sections are mounted on slides and fixed (e.g., with 4% paraformaldehyde).

-

Prehybridization: Sections are treated to enhance probe penetration and reduce non-specific binding.

-

Hybridization: The labeled probe is applied to the sections and incubated overnight in a humidified chamber at an optimized temperature to allow the probe to hybridize with the target mRNA.

-

Washing: Sections are washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

Detection:

-

For radioactive probes, slides are coated with photographic emulsion and exposed for a period of time before being developed to visualize the silver grains indicating mRNA presence.

-

For non-radioactive probes, an antibody against the tag (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) is used, followed by a colorimetric substrate to visualize the signal.

-

Signaling and Processing Pathways

Prodynorphin Processing to Alpha-Neoendorphin

Alpha-neoendorphin is derived from the precursor protein prodynorphin through a series of enzymatic cleavages. The primary enzymes involved are proprotein convertase 2 (PC2) and carboxypeptidase E.[6]

Alpha-Neoendorphin Signaling Pathway

Alpha-neoendorphin primarily exerts its effects by binding to and activating kappa-opioid receptors (KOR), which are G-protein coupled receptors.[2] This activation initiates a signaling cascade that modulates neuronal activity.

This technical guide provides a foundational understanding of the distribution and function of alpha-neoendorphin in the rat brain. The presented data and protocols are intended to facilitate further research into the roles of this important endogenous opioid peptide in health and disease.

References

- 1. Enzymes Involved in Dynorphin Biosynthesis - Lakshmi Devi [grantome.com]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Immunohistochemical distribution of alpha-neo-endorphin/dynorphin neuronal systems in rat brain: evidence for colocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemical distribution of alpha-neo-endorphin/dynorphin neuronal systems in rat brain: evidence for colocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of prodynorphin messenger rna in rat brain by in situ hybridization using a synthetic oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of alpha-neoendorphin at kappa opioid receptors

An In-Depth Technical Guide to the Mechanism of Action of Alpha-Neoendorphin at Kappa Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of pain, mood, and reward pathways in the central and peripheral nervous systems.[1] Its endogenous ligands are a family of peptides called dynorphins, which are derived from the precursor protein prodynorphin.[2][3] Among these, alpha-neoendorphin (α-NE) is a key decapeptide that plays a significant role in the physiological effects mediated by the KOR system.[4] Understanding the precise mechanism of action of α-NE at the KOR is fundamental for elucidating the complexities of opioid signaling and for the rational design of novel therapeutics with improved side-effect profiles. This guide provides a detailed examination of the molecular interactions, signal transduction pathways, and experimental methodologies used to characterize the activity of alpha-neoendorphin at the kappa opioid receptor.

Molecular Interaction: Binding of Alpha-Neoendorphin to KOR